4-amino-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
Beschreibung
4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a carbazole moiety, an oxadiazole ring, and a hydrazide group
Eigenschaften
Molekularformel |
C18H16N6O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-amino-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C18H16N6O2/c1-2-24-14-6-4-3-5-12(14)13-9-11(7-8-15(13)24)10-20-21-18(25)16-17(19)23-26-22-16/h3-10H,2H2,1H3,(H2,19,23)(H,21,25)/b20-10+ |
InChI-Schlüssel |
LRSWKHNWIARAIQ-KEBDBYFISA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=NON=C3N)C4=CC=CC=C41 |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=NON=C3N)C4=CC=CC=C41 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=NON=C3N)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbazole and oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical and pharmacological research.
Wirkmechanismus
The mechanism of action of 4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- 3-amino-9-ethyl-carbazole
- 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-oxadiazole
Uniqueness
4-amino-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to the presence of both the oxadiazole and carbazole moieties, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
